N-(4-Isobutoxybenzyl)-1-butanamine is an organic compound with the molecular formula and a molecular weight of 235.37 g/mol. This compound is categorized as an amine and is primarily utilized in biochemical research, particularly in proteomics. Its structure features a butanamine backbone linked to a 4-isobutoxybenzyl group, which contributes to its biological activity and solubility characteristics.
N-(4-Isobutoxybenzyl)-1-butanamine can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and VWR International, which provide it for research applications. The compound is classified under the category of amines, specifically as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom.
The synthesis of N-(4-Isobutoxybenzyl)-1-butanamine typically involves several steps:
The detailed reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the alkyl halide, followed by elimination of a leaving group.
The molecular structure of N-(4-Isobutoxybenzyl)-1-butanamine can be represented as follows:
N-(4-Isobutoxybenzyl)-1-butanamine participates in various chemical reactions typical of amines:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or altered pharmacokinetics.
The mechanism of action for N-(4-Isobutoxybenzyl)-1-butanamine largely depends on its interaction with biological targets such as receptors or enzymes. As a potential ligand for neurotransmitter receptors, it may influence signaling pathways involved in neurotransmission.
These properties are crucial for understanding how N-(4-Isobutoxybenzyl)-1-butanamine behaves under various conditions, influencing its stability and reactivity.
N-(4-Isobutoxybenzyl)-1-butanamine has notable applications in scientific research:
N-(4-Isobutoxybenzyl)-1-butanamine is a synthetic amine derivative characterized by the molecular formula C₁₅H₂₅NO and a molecular weight of 235.37 g/mol [1]. Structurally, it features a butylamine chain linked to a benzyl group substituted at the para-position with an isobutoxy moiety (–OCH₂CH(CH₃)₂). This molecular architecture places it within a broader class of N-substituted benzylamine derivatives investigated for their potential interactions with neurological targets, particularly monoamine oxidases (MAOs). Unlike therapeutic agents with established clinical profiles, this compound exists primarily within the realm of preclinical research, where its significance stems from its structural relationship to biologically active phenalkylamine derivatives. Its emergence in scientific literature is closely tied to forensic and pharmacological investigations into structurally modified "designer" amphetamine analogues, where N-alkyl chain extension represents a common clandestine strategy to circumvent drug legislation while potentially altering psychoactive properties [2]. Current research focuses on elucidating its fundamental pharmacochemistry rather than therapeutic application.
Table 1: Fundamental Chemical Data for N-(4-Isobutoxybenzyl)-1-butanamine
Property | Value |
---|---|
Systematic Name | N-(4-Isobutoxybenzyl)-1-butanamine |
Synonyms | Not widely documented |
Molecular Formula | C₁₅H₂₅NO |
Molecular Weight (g/mol) | 235.37 |
CAS Number | Not provided in sources |
Status | Research Use Only |
The documented history of N-(4-Isobutoxybenzyl)-1-butanamine is sparse, reflecting its status as a relatively obscure research compound rather than a well-studied drug candidate. Its emergence in the scientific landscape is best understood within the context of systematic investigations into homologues and analogues of ring-substituted amphetamines, particularly those appearing on the illicit drug market as "designer" substances. Forensic and pharmacological research groups have deliberately synthesized and characterized such N-alkylated derivatives to populate analytical databases for identification purposes and to explore structure-activity relationships (SAR) [2].
Synthesis routes for closely related N-alkyl benzylamine derivatives typically employ reductive amination as the key step. This robust and versatile method involves the condensation of the corresponding aldehyde (in this case, 4-isobutoxybenzaldehyde) with the primary amine (1-butanamine), forming an imine intermediate, which is subsequently reduced to the secondary amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), chosen for their ability to selectively reduce the imine in the presence of other functional groups under mild, often slightly acidic conditions (pH 4-5) that favor imine formation [6]. While the specific synthesis of N-(4-Isobutoxybenzyl)-1-butanamine isn't detailed in the provided sources, its commercial availability for research use confirms its accessibility via such standard organic synthetic methods [1]. Its appearance parallels trends observed with sulfur-containing amphetamines like 4-methylthioamphetamine (4-MTA), where clandestine laboratories synthesized N-ethyl (N-MTEA), N-propyl (N-MTPA), and N-butyl (N-MTBA) homologues to explore or exploit altered pharmacological profiles [2]. The isobutoxy substituent, replacing the methylthio group of 4-MTA homologues, represents a distinct structural variation likely explored to probe the impact of ether-linked branched alkyl chains on biological activity, particularly concerning MAO inhibition and potential serotonergic effects inferred from its structural relatives.
The primary theoretical framework underpinning the potential biological activity of N-(4-Isobutoxybenzyl)-1-butanamine centers on its structural analogy to known inhibitors of monoamine oxidase A (MAO-A), particularly within the context of N-alkylated phenalkylamine derivatives. Research on homologues of 4-methylthioamphetamine (4-MTA) provides the most direct conceptual basis. Studies demonstrated that extending the N-alkyl chain of 4-MTA progressively decreases MAO-A inhibitory potency. Specifically, 4-MTA itself and its N-methyl homologue (4-MTMA) were potent, reversible MAO-A inhibitors. However, the N-ethyl (4-MTEA), N-propyl (4-MTPA), and N-butyl (4-MTBA) homologues exhibited significantly reduced potency as the alkyl chain lengthened [2]. This established a clear Structure-Activity Relationship (SAR): increasing bulk at the amine nitrogen diminishes MAO-A inhibition for this structural class.
Table 2: Theoretical Structure-Activity Relationships for MAO-A Inhibition in N-Alkylated Phenalkylamine Analogues
Structural Feature Variation | Postulated Impact on MAO-A Inhibition (Based on Homologues) | Inference for N-(4-Isobutoxybenzyl)-1-butanamine |
---|---|---|
N-Alkyl Chain Length Increase | Progressive decrease in potency (Methyl > Ethyl > Propyl > Butyl) | Butyl chain predicts low MAO-A inhibitory potency |
N-Alkyl Chain Branching (e.g., Isobutyl) | Undocumented in sources, potentially similar or further reduced activity vs. linear chain | Isobutoxy ring substituent distinct from N-alkyl; N-butyl chain linear |
Ring Substituent (Isobutoxy vs. Methylthio) | Electron-donating character similar; steric bulk of isobutoxy greater | Unknown effect; requires empirical testing vs. thioether analogues |
Secondary Amine vs. Tertiary Amine | Secondary amines generally show better MAO-A inhibition than tertiary in these series | Secondary amine structure aligns with potential (albeit likely weak) activity |
Given that N-(4-Isobutoxybenzyl)-1-butanamine possesses a linear N-butyl chain, the SAR derived from 4-MTBA strongly suggests it would possess weak MAO-A inhibitory activity, significantly less than compounds like 4-MTA or 4-MTMA. While the isobutoxy substituent on the aromatic ring differentiates it from the methylthio group of the 4-MTA series, both are electron-donating groups, potentially favoring interaction with similar enzymatic pockets, albeit with steric and electronic variations that remain uncharacterized. The compound's secondary amine functionality is consistent with the structure of active MAO-A inhibitors in related series, but the N-butyl chain length is a major negative predictor based on homologous series data [2].
Beyond MAO-A, theoretical interactions with other neurochemical targets remain speculative. Its benzylamine core might suggest potential, albeit likely weak, activity traceable to trace amine-associated receptor (TAAR) modulation. The isobutoxy group's lipophilicity could influence blood-brain barrier penetration, but no data exists to confirm central nervous system effects. The absence of a methylenedioxy ring (characteristic of MDMA-like entactogens) or a primary amine beta to the ring (characteristic of classical amphetamine stimulants) further distinguishes it from these major classes, suggesting a distinct, and currently undefined, potential pharmacological profile requiring empirical validation.
Significant gaps exist in understanding N-(4-Isobutoxybenzyl)-1-butanamine, hindering any robust prediction of its biological significance or risks. Key unresolved questions include:
Definitive Target Engagement Profiles: The theoretical framework based on 4-MTA homologues suggests weak MAO-A inhibition, but no empirical data exists to confirm or quantify MAO-A or MAO-B inhibition by this specific isobutoxy derivative. Its affinity for monoamine transporters (SERT, NET, DAT), TAARs, serotonin receptors (e.g., 5-HT₂A), or other neuropharmacological targets remains entirely unexplored [2]. Does the isobutoxy group confer any unexpected target selectivity compared to thioether or methoxy analogues?
Metabolic Pathways and Kinetics: The metabolic fate of N-(4-Isobutoxybenzyl)-1-butanamine is completely unknown. Studies on related compounds like 4-MTA indicate pathways involving N-dealkylation, oxidative deamination, ring hydroxylation, and conjugation [2]. Key questions include:
Structural Determinants of the Isobutoxy Moiety: The impact of replacing the sulfur in 4-MTA homologues with an oxygen atom and introducing branched alkyl chain sterics (isobutoxy vs. linear alkoxy) on target interactions is unexplored. Does the isobutoxy group alter potency, selectivity, or metabolic stability compared to simpler alkoxy (e.g., methoxy, ethoxy) or thioether analogues? Computational modeling studies could begin to address this gap.
Functional Neuropharmacological Effects: There is a complete absence of data on the functional effects of this compound in cellular assays (e.g., neurotransmitter release, uptake inhibition) or in animal models of behavior (e.g., locomotor activity, drug discrimination, anxiety, neurotoxicity). Does its weak predicted MAO-A inhibition translate to any measurable functional effect, or are other potential targets more relevant?
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4